molecular formula C10H15Cl2N3 B2962178 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2089258-43-3

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No.: B2962178
CAS No.: 2089258-43-3
M. Wt: 248.15
InChI Key: TVZMSQHJGKFWHT-UHFFFAOYSA-N
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Description

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a pyrrolopyridine-based compound featuring a methyl substituent at the 5-position of the heteroaromatic core and an ethylamine side chain at the 3-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Pyrrolopyridines are privileged scaffolds in drug discovery due to their ability to mimic purine motifs, enabling interactions with enzymes and receptors involved in signaling pathways .

Properties

IUPAC Name

2-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-9-8(2-3-11)6-13-10(9)12-5-7;;/h4-6H,2-3,11H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZMSQHJGKFWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2CCN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-43-3
Record name 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for the development of anti-cancer drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and research findings.

Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Weight Formula CAS Number Key Properties
This compound Methyl (5) Inferred ~226 C₁₀H₁₅Cl₂N₃ Not Available Hypothesized higher lipophilicity vs. halogenated analogs; enhanced solubility due to dihydrochloride salt.
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Chloro (5) 232.11 C₉H₁₁Cl₂N₃ 1258504-40-3 Higher molecular weight due to Cl; PubChem CID: 66832061
2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Fluoro (5) Inferred ~216 C₉H₁₁FClN₃ Not Available Lower molecular weight vs. Cl; potential improved metabolic stability
2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride CF₃ (5) Inferred ~294 C₁₀H₁₂Cl₂F₃N₃ Not Available High electronegativity; may enhance target binding but reduce bioavailability
2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride Methyl (N1) 211.69 C₁₀H₁₄ClN₃ Not Available N-methylation alters ring electronics; PubChem CID: 134690894

Biological Activity

2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C9H13Cl2N
  • Molecular Weight : 234.13 g/mol
  • CAS Number : 1909324-63-5

Research indicates that this compound acts as an inhibitor of SGK-1 kinase, which is involved in various cellular processes including cell survival and proliferation. The inhibition of SGK-1 has implications for the treatment of diseases such as cancer and metabolic disorders .

Antiproliferative Effects

A series of studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have retained or enhanced activity against HeLa cells, indicating their potential as anticancer agents .

Antitumor Activity

In a study focused on pyrazole derivatives, it was found that certain compounds exhibited strong inhibitory effects on BRAF(V600E), EGFR, and other kinases related to tumor growth. Although this specific compound's direct antitumor activity remains under investigation, its structural similarities suggest potential efficacy in similar pathways .

Anti-inflammatory Properties

Research also highlights the anti-inflammatory effects associated with pyrrolo derivatives. These compounds may modulate inflammatory responses by inhibiting specific signaling pathways, making them candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeSignificant inhibition in HeLa cells
AntitumorInhibition of key kinases (BRAF, EGFR)
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • HeLa Cell Line Study :
    • Objective : To evaluate the antiproliferative effects of modified pyrrolo derivatives.
    • Findings : Compounds demonstrated IC50 values indicating strong cytotoxicity against HeLa cells, suggesting their potential as chemotherapeutic agents .
  • Kinase Inhibition Study :
    • Objective : Assess the efficacy of pyrrolo derivatives in inhibiting SGK-1.
    • Findings : The compounds showed a dose-dependent inhibition of SGK-1 activity, correlating with reduced cell survival rates in treated cultures .
  • Inflammation Model :
    • Objective : Investigate anti-inflammatory properties in vitro.
    • Findings : Compounds exhibited significant reductions in pro-inflammatory cytokine production in stimulated macrophages, indicating therapeutic potential for inflammatory diseases .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-{5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride with high purity?

Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Catalyst selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency, as seen in analogous pyrrolo-pyridine syntheses .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
  • Purification : Use reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
  • Yield improvement : Monitor reaction progress via TLC and adjust stoichiometry of amine precursors to minimize side products.

Basic: What safety protocols should be prioritized during laboratory handling of this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct all manipulations in a fume hood to avoid inhalation of dust or vapors.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Decontaminate surfaces with ethanol/water mixtures .
  • Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation.

Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?

Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks :

Partitioning studies :

  • Measure octanol-water partition coefficients (log Kow) to assess hydrophobicity.
  • Conduct soil adsorption experiments using batch equilibrium methods.

Degradation assays :

  • Perform hydrolysis studies at varying pH (3–9) and temperatures (20–50°C).
  • Test biodegradability via OECD 301D (Closed Bottle Test) with activated sludge.

Ecotoxicology :

  • Use Daphnia magna or Vibrio fischeri models to determine EC₅₀ values.
  • Analyze bioaccumulation potential in Danio rerio (zebrafish) embryos.

Advanced: How can contradictory data on this compound’s biological activity be resolved?

Answer:
Address discrepancies through:

  • Assay standardization :
    • Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent passage numbers.
    • Control for serum batch variations in cell culture media.
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify structure-activity relationships (SAR) .
  • Dose-response refinement : Use Hill slope analysis to distinguish partial agonists from antagonists.
  • Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) alongside functional cAMP assays.

Advanced: What experimental strategies mitigate challenges in characterizing this compound’s solid-state properties?

Answer:

  • Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., acetone, acetonitrile) to identify stable crystalline forms.
  • Thermal analysis : Perform DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to assess melting points and hydrate formation.
  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding conformations .
  • Stability testing : Store samples under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) for 6 months to monitor degradation.

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • NMR spectroscopy : Analyze ¹H (δ 7.8–8.2 ppm for pyrrolo-pyridine protons) and ¹³C (δ 150–160 ppm for aromatic carbons) shifts .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and isotopic pattern alignment.
  • IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and hydrochloride counterion peaks (~2400 cm⁻¹).
  • Elemental analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values.

Advanced: How can researchers investigate this compound’s metabolic stability in preclinical models?

Answer:

  • In vitro assays :
    • Use liver microsomes (human/rat) with NADPH cofactor to measure intrinsic clearance (CLint).
    • Identify metabolites via LC-MS/MS with fragmentation patterns.
  • In vivo studies : Administer IV/PO doses in rodents and collect plasma/bile samples at timed intervals. Calculate bioavailability (F) and half-life (t½).
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates.

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